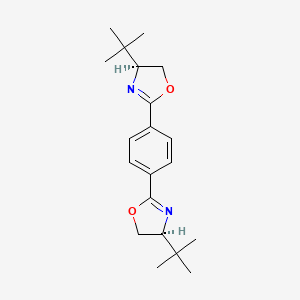
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core. The presence of tert-butyl groups and the chiral centers in the oxazoline rings make this compound particularly interesting for various applications in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Attachment to Benzene Core: The oxazoline rings are then attached to the benzene core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles.
Reduction: The oxazoline rings can be reduced to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Oxazoles.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis.
Material Science: Employed in the synthesis of chiral polymers and materials.
Medicinal Chemistry: Investigated for its potential use in drug development due to its chiral properties.
Coordination Chemistry: Used to form complexes with metals for various catalytic applications.
Mécanisme D'action
The mechanism of action of 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene in asymmetric catalysis involves the formation of a chiral environment around the metal center. This chiral environment induces enantioselectivity in the catalytic reactions, leading to the preferential formation of one enantiomer over the other. The oxazoline rings coordinate to the metal center, stabilizing the transition state and enhancing the reaction rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene: Features tert-butyl groups and oxazoline rings.
1,4-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups instead of tert-butyl groups.
1,4-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with methyl groups instead of tert-butyl groups.
Uniqueness
This compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the selectivity of the compound in asymmetric catalysis. The chiral centers in the oxazoline rings further contribute to its effectiveness in inducing enantioselectivity.
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4S)-4-tert-butyl-2-[4-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-7-9-14(10-8-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m1/s1 |
Clé InChI |
PYWFEROGTALLFM-HZPDHXFCSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


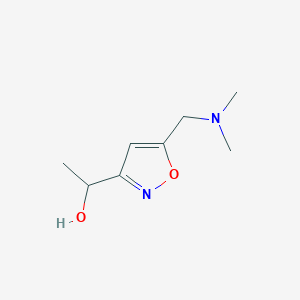
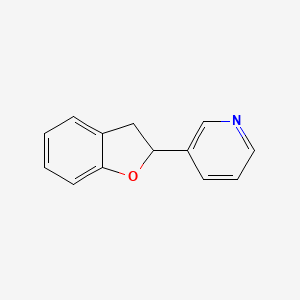
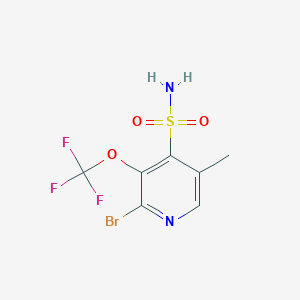
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
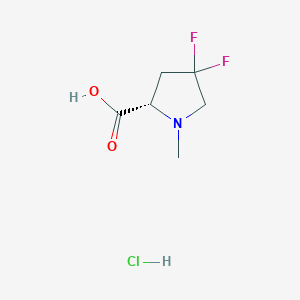

![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


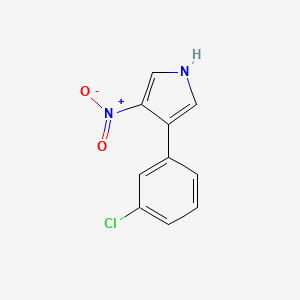
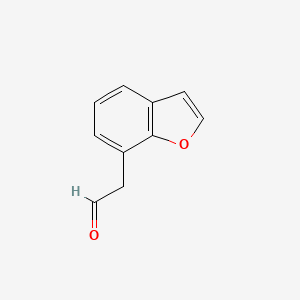
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
